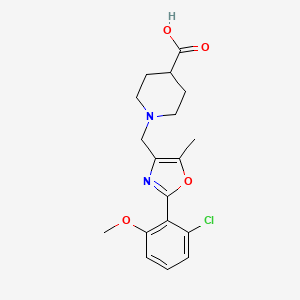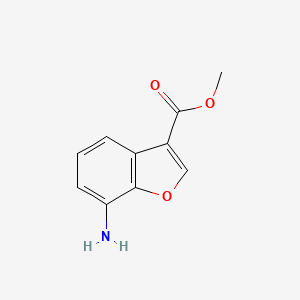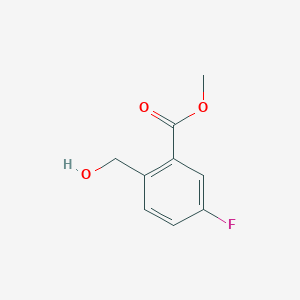
Methyl 5-fluoro-2-(hydroxymethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-fluoro-2-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a fluorine atom, and the carboxyl group is esterified with a methanol group. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2-(hydroxymethyl)benzoate typically involves the esterification of 5-fluoro-2-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-fluoro-2-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-fluoro-2-carboxybenzoic acid.
Reduction: 5-fluoro-2-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-fluoro-2-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-fluoro-2-(hydroxymethyl)benzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-fluoro-5-(hydroxymethyl)benzoate: Similar structure but with the fluorine atom at the 2-position.
Methyl 5-chloro-2-(hydroxymethyl)benzoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 5-bromo-2-(hydroxymethyl)benzoate: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
Methyl 5-fluoro-2-(hydroxymethyl)benzoate is unique due to the presence of the fluorine atom at the 5-position, which can influence its reactivity and interactions in chemical and biological systems. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C9H9FO3 |
|---|---|
Peso molecular |
184.16 g/mol |
Nombre IUPAC |
methyl 5-fluoro-2-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C9H9FO3/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4,11H,5H2,1H3 |
Clave InChI |
HGGOYFKTPIPIST-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



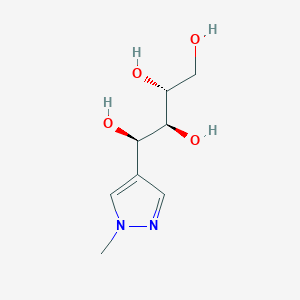
![N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12863087.png)
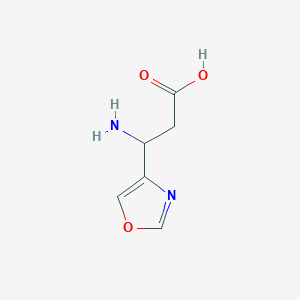
![(3aS,6S,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12863096.png)
![6-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B12863106.png)
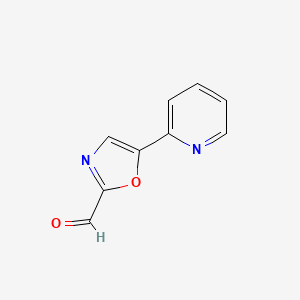
![2-(Chloromethyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12863118.png)
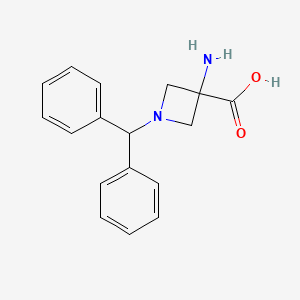

![(R)-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B12863142.png)
